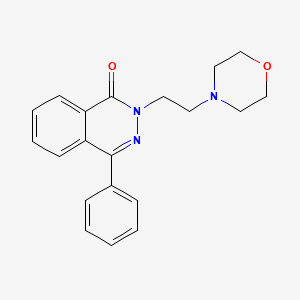

1(2H)-Phthalazinone, 2-(2-morpholinoethyl)-4-phenyl-

Beschreibung

1(2H)-Phthalazinone, 2-(2-morpholinoethyl)-4-phenyl- is a substituted phthalazinone derivative characterized by a morpholinoethyl group at position 2 and a phenyl group at position 4 of the phthalazinone core (CAS entry in ). The morpholinoethyl moiety (a morpholine ring linked via an ethyl chain) enhances solubility and may influence pharmacokinetic properties, while the 4-phenyl substitution is associated with diverse pharmacological activities, including antifungal, vasodilatory, and antihypertensive effects .

Eigenschaften

CAS-Nummer |

33048-50-9 |

|---|---|

Molekularformel |

C20H21N3O2 |

Molekulargewicht |

335.4 g/mol |

IUPAC-Name |

2-(2-morpholin-4-ylethyl)-4-phenylphthalazin-1-one |

InChI |

InChI=1S/C20H21N3O2/c24-20-18-9-5-4-8-17(18)19(16-6-2-1-3-7-16)21-23(20)11-10-22-12-14-25-15-13-22/h1-9H,10-15H2 |

InChI-Schlüssel |

FORPTELLPAQWBV-UHFFFAOYSA-N |

Kanonische SMILES |

C1COCCN1CCN2C(=O)C3=CC=CC=C3C(=N2)C4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1(2H)-Phthalazinone, 2-(2-morpholinoethyl)-4-phenyl- typically involves the reaction of phthalic anhydride with hydrazine to form phthalazinone. This intermediate is then reacted with 2-(2-chloroethyl)morpholine and phenylmagnesium bromide under controlled conditions to yield the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and the reactions are carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions

1(2H)-Phthalazinone, 2-(2-morpholinoethyl)-4-phenyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can modify the compound’s structure by reducing specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Various amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Wissenschaftliche Forschungsanwendungen

Scientific Applications of 1(2H)-Phthalazinone, 2-(2-morpholinoethyl)-4-phenyl-

1(2H)-Phthalazinone, 2-(2-morpholinoethyl)-4-phenyl- is a chemical compound belonging to the phthalazinone class, characterized by a fused benzene and pyrazine ring structure with specific substitutions including a morpholinoethyl group at the 2-position and a phenyl group at the 4-position. Research indicates that derivatives of 1(2H)-phthalazinone exhibit significant biological activities, particularly as inhibitors of poly(ADP-ribose) polymerase (PARP).

PARP Inhibition and Cancer Therapy

1(2H)-Phthalazinone, 2-(2-morpholinoethyl)-4-phenyl- is primarily researched for its potential applications in cancer therapy as a PARP inhibitor. PARP enzymes play a crucial role in DNA repair mechanisms, and their inhibition can enhance the efficacy of cancer therapy by preventing cancer cells from repairing DNA damage caused by chemotherapeutic agents .

Mechanism of Action

- PARP-1, a member of the Poly (ADP-ribose) polymerases family, is a key enzyme involved in DNA damage signaling .

- Inhibition of PARP-1 can prevent cancer cells from repairing DNA damage, making them more susceptible to chemotherapeutic agents .

- PARP inhibitors can be used in anticancer combination therapies along with alkylating agents, such as methyl methanesulfonate (MMS), temozolomide, and dacarbazine (DTIC), as well as topoisomerase-1 inhibitors .

Related Research

- Studies have shown that inhibiting Poly(ADP-Ribose) Polymerase in tumors from BRCA mutation carriers can be effective .

- PARP-1 inhibitor treatment has been found to regress autochthonous Brca 2/p53 mutant mammary tumors in vivo and delays tumor relapse when combined with carboplatin .

Potential Therapeutic Applications

Beyond cancer therapy, 1(2H)-phthalazinone derivatives may possess anti-inflammatory and antiangiogenic properties, making them potential candidates for treating various diseases including vascular diseases and ischemic injuries . PARP inhibitors are also thought to be relevant to the treatment of inflammatory bowel disease, ulcerative colitis, and Crohn's disease .

Additional Applications

- Vascular disease

- Septic shock

- Ischemic injury (both cerebral and cardiovascular)

- Reperfusion injury (both cerebral and cardiovascular)

- Neurotoxicity, including acute and chronic treatments for stroke and Parkinson's disease

- Angiogenesis

- Hemorrhagic shock

- Eye-related oxidative damage

- Transplant rejection

- Inflammatory diseases such as arthritis, inflammatory bowel disease, ulcerative colitis, and Crohn's disease

- Multiple sclerosis

- Secondary effects of diabetes

- Pancreatitis

- Atherosclerosis

Wirkmechanismus

The mechanism of action of 1(2H)-Phthalazinone, 2-(2-morpholinoethyl)-4-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes in cancer cells. Additionally, it may interact with DNA or RNA, affecting gene expression and cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Features and Physicochemical Properties

Key analogs and their properties are summarized below:

*Molecular formula inferred from substituents and core structure.

Key Observations :

- The morpholinoethyl group in the target compound likely enhances water solubility compared to methyl or chlorophenyl substituents, which have higher LogP values .

- The hydroxyethylamino analog (CAS 23279-81-4) exhibits high polarity (PSA: 85.7), suggesting superior bioavailability in aqueous environments .

Antifungal and Antimicrobial Properties

- Analog CAS 4725-83-1 : Chlorophenyl substitution may enhance antifungal efficacy compared to phenyl groups due to increased lipophilicity and membrane penetration .

- Analog CAS 23279-81-4: Hydroxyethylamino substitution could reduce cytotoxicity while maintaining activity against Gram-positive bacteria ().

Vasodilatory and Cardiovascular Effects

- Phthalazinones with aminoethyl side chains (e.g., 2-[2-(1-imidazolyl)ethyl]-4-pyridyl derivatives) show thromboxane A2 synthetase inhibition and bronchodilatory effects . The morpholinoethyl group may similarly modulate phosphodiesterase or adrenergic receptors.

Pharmacokinetic and Toxicity Considerations

- Morpholinoethyl Group: Enhances metabolic stability and reduces hepatic toxicity compared to primary amines (e.g., dimethylaminoethyl in CAS 16188-61-7) .

Biologische Aktivität

1(2H)-Phthalazinone, 2-(2-morpholinoethyl)-4-phenyl- is a compound recognized for its potential therapeutic applications, particularly in oncology and other medical fields. Its unique structure, characterized by a morpholinoethyl group and a phenyl substituent on the phthalazinone ring, contributes to its biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and related research findings.

Chemical Structure and Properties

- Molecular Formula : C20H21N3O2

- Molecular Weight : 335.41 g/mol

The compound belongs to the class of phthalazinones, which are derivatives of phthalazine. The specific structure includes:

- A morpholinoethyl group at the 2-position.

- A phenyl group at the 4-position.

This structural configuration is critical for its biological activity and potential therapeutic applications.

1(2H)-Phthalazinone derivatives have been primarily studied for their ability to inhibit poly(ADP-ribose) polymerase (PARP). PARP plays a crucial role in DNA repair mechanisms. Inhibition of PARP can enhance the efficacy of cancer therapies by preventing cancer cells from repairing DNA damage caused by chemotherapeutic agents .

| Mechanism | Description |

|---|---|

| PARP Inhibition | Prevents DNA repair in cancer cells, enhancing chemotherapeutic efficacy. |

| Anti-inflammatory | Potential to reduce inflammation in various diseases. |

| Antiangiogenic | May inhibit the formation of new blood vessels, impacting tumor growth. |

Biological Activity

Research indicates that 1(2H)-phthalazinone derivatives exhibit significant biological activities:

- Anticancer Activity : Studies have shown that these compounds can be effective against various cancer types by targeting PARP and disrupting DNA repair processes .

- Antifungal Activity : Some derivatives have demonstrated antifungal properties against pathogenic fungi such as Cryptococcus neoformans and dermatophytes .

- Potential for Treating Vascular Diseases : The antiangiogenic properties suggest applications in treating vascular diseases and ischemic injuries .

Case Studies

Several studies have highlighted the effectiveness of phthalazinone derivatives in clinical and experimental settings:

- Cancer Therapy : A study explored the use of phthalazinone derivatives in combination with chemotherapy, demonstrating enhanced tumor reduction in animal models .

- Antifungal Efficacy : Research involving substituted phthalazinones showed promising results against a range of fungal pathogens, indicating potential for developing new antifungal agents .

- Vascular Disease Treatment : Investigations into the anti-inflammatory properties revealed that these compounds could mitigate symptoms associated with vascular diseases, providing a dual benefit in treatment strategies.

Research Findings

Recent research has focused on synthesizing new derivatives to enhance biological activity. Key findings include:

- The modification of substituents on the phthalazinone ring can significantly impact biological activity.

- Specific structural features correlate with increased potency against cancer cells and pathogens.

Table 2: Summary of Research Findings

Q & A

Q. What are common synthetic strategies for introducing the 2-(2-morpholinoethyl) substituent onto the phthalazinone core?

The 2-(2-morpholinoethyl) group is typically introduced via alkylation of a pre-formed phthalazinone intermediate. For example, 4-bromophthalazinone can react with 4-(2-chloroethyl)morpholine under nucleophilic substitution conditions. Palladium-catalyzed amination or alkylation steps may further optimize regioselectivity . Ethanol recrystallization is commonly used for purification .

Q. How can elemental analysis and spectral data confirm the structure of 2-(2-morpholinoethyl)-4-phenyl-1(2H)-phthalazinone derivatives?

Elemental analysis (C, H, N) verifies stoichiometry, while IR spectroscopy identifies key functional groups. For example, the C=O stretching band of the phthalazinone core appears at ~1650–1660 cm⁻¹, with shifts (±5 cm⁻¹) indicating coordination in metal complexes . NMR (¹H/¹³C) confirms substituent integration and electronic environments, such as morpholinoethyl proton splitting patterns .

Q. What chromatographic techniques are optimal for purifying 2-(2-morpholinoethyl)-4-phenyl-1(2H)-phthalazinone derivatives?

Column chromatography (silica gel, ethyl acetate/hexane gradients) is standard for intermediate purification. For polar derivatives, reverse-phase HPLC (C18 column, acetonitrile/water) improves resolution. Recrystallization from ethanol or THF is effective for final products .

Q. Which in vitro assays screen phthalazinone derivatives for enzyme inhibitory potential?

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition assays are widely used, with Ellman’s method measuring thiocholine release. TXA2 synthetase inhibition can be assessed via ELISA for thromboxane B2 .

Q. How do 4-aryl and 4-heteroaryl substituents differ in reactivity during nucleophilic substitution?

4-Aryl groups (e.g., phenyl) stabilize the phthalazinone core via resonance, reducing electrophilicity. Heteroaryl substituents (e.g., pyridyl) increase electron-withdrawing effects, enhancing reactivity toward nucleophiles like amines or thiols .

Advanced Research Questions

Q. What methodological approaches resolve contradictions in biological activity data among phthalazinone derivatives?

Combine structure-activity relationship (SAR) studies with computational modeling. For example, hydrophobicity (logP) and electronic parameters (Hammett σ) can correlate with bronchodilatory activity. Conflicting data may arise from assay-specific conditions (e.g., cell line variability), requiring orthogonal validation (e.g., in vivo models) .

Q. How to design coordination complexes between phthalazinone derivatives and transition metals?

The phthalazinone C=O and morpholinoethyl amine groups act as ligands. IR spectroscopy monitors C=O shifts (e.g., 1656 → 1660 cm⁻¹ upon uranyl coordination). Stability constants can be determined via potentiometric titration, while X-ray crystallography resolves binding geometries .

Q. What strategies optimize reaction yields in multi-step syntheses of this compound?

Replace low-yield steps with flow chemistry or catalytic methods. For example, Gabriel amine synthesis improves efficiency in forming the morpholinoethyl side chain. Process optimization (e.g., solvent selection, temperature control) reduces side reactions .

Q. How can computational methods elucidate mechanisms in neurodegenerative disease models?

Molecular docking predicts binding to AChE or amyloid-beta plaques. Network pharmacology identifies polypharmacology targets (e.g., TNF-α, IL-6). MD simulations assess blood-brain barrier permeability, guided by logP and polar surface area .

Q. How do steric/electronic effects of the morpholinoethyl group impact biological activity?

The morpholinoethyl group’s steric bulk may hinder enzyme binding, while its tertiary amine enhances solubility and metal coordination. Comparative studies with analogs (e.g., piperazinyl or dimethylaminoethyl) reveal electronic contributions to TXA2 inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.